2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine
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Overview
Description
2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with three methyl groups and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylpyrimidine with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets. For instance, when used as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-piperazin-1-ylpyrimidine: Similar structure but with one less methyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a phenyl group and a carboxamide moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
2,4,5-Trimethyl-6-piperazin-1-yl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a piperazine ring makes it a versatile scaffold for the development of bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
2,4,5-trimethyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-9(2)13-10(3)14-11(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMCGEWBKTZBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCNCC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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